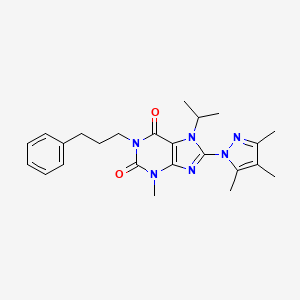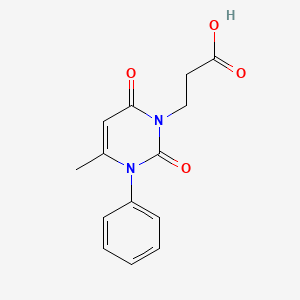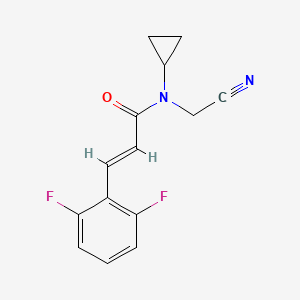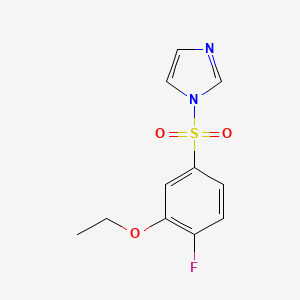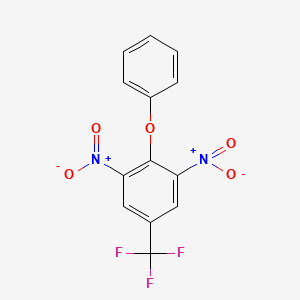
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H7F3N2O5 It is characterized by the presence of nitro groups, a phenoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The synthesis typically starts with the nitration of a suitable benzene derivative to introduce nitro groups at the desired positions. This is followed by the introduction of the phenoxy group through an etherification reaction. The trifluoromethyl group is then introduced using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,3-diamino-2-phenoxy-5-(trifluoromethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Applications De Recherche Scientifique
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenoxy group contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dinitro-2-chloro-5-(trifluoromethyl)benzene
- 1,3-Dinitro-2-methoxy-5-(trifluoromethyl)benzene
- 1,3-Dinitro-2-phenyl-5-(trifluoromethyl)benzene
Uniqueness
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to other similar compounds. The combination of nitro, phenoxy, and trifluoromethyl groups makes it a versatile compound with diverse applications in various fields of research.
Propriétés
IUPAC Name |
1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)8-6-10(17(19)20)12(11(7-8)18(21)22)23-9-4-2-1-3-5-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKIBZAUQIQZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
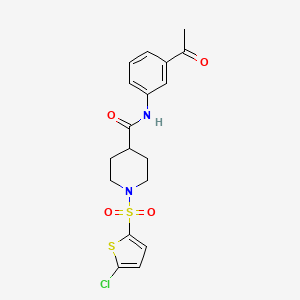
![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)
![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)
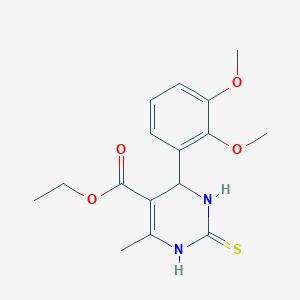
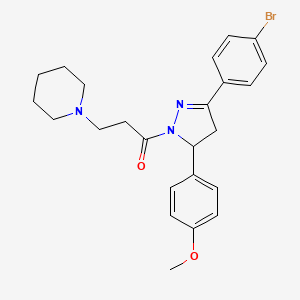
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
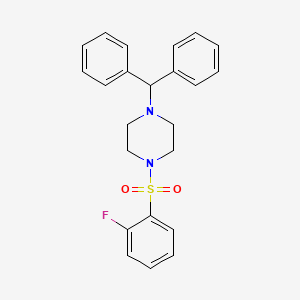
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)
